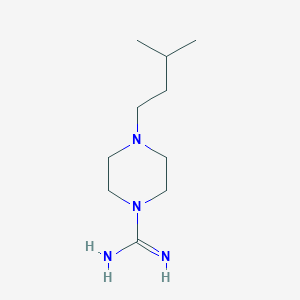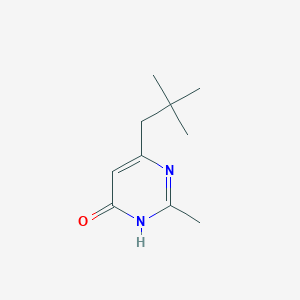
Isopropyl Acetylsalicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl Acetylsalicylate is an ester formed by the reaction of salicylic acid and isopropyl alcohol. It is a transparent liquid that is sparingly soluble in water but soluble in ethyl alcohol and ether . This compound is known for its applications in various fields, including pharmaceuticals and cosmetics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl Acetylsalicylate involves the esterification of salicylic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as:
Salicylic Acid+Isopropyl Alcohol→Isopropyl Acetylsalicylate+Water
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or crystallization techniques .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to yield salicylic acid and isopropyl alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can participate in substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Salicylic acid and isopropyl alcohol.
Oxidation: Depending on the oxidizing agent, various carboxylic acids or ketones.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
Isopropyl Acetylsalicylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug formulations, particularly in topical applications due to its solubility properties.
Industry: Utilized in the production of cosmetics and personal care products due to its ester properties.
作用機序
The mechanism of action of Isopropyl Acetylsalicylate involves its hydrolysis to salicylic acid and isopropyl alcohol. Salicylic acid is known to inhibit the cyclooxygenase (COX) enzymes, which play a role in the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain . The isopropyl group enhances the compound’s solubility and absorption in topical applications.
類似化合物との比較
Acetylsalicylic Acid (Aspirin): Both compounds are esters of salicylic acid but differ in their alcohol components.
Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Ethyl Salicylate: Similar in structure but with ethyl alcohol instead of isopropyl alcohol.
Uniqueness: Isopropyl Acetylsalicylate is unique due to its specific esterification with isopropyl alcohol, which imparts distinct solubility and absorption characteristics. This makes it particularly useful in formulations where enhanced skin penetration is desired .
特性
CAS番号 |
2224-88-6 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
propan-2-yl 2-acetyloxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-8(2)15-12(14)10-6-4-5-7-11(10)16-9(3)13/h4-8H,1-3H3 |
InChIキー |
RYIOWZBQJHJJBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CC=CC=C1OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13428214.png)
![1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428227.png)
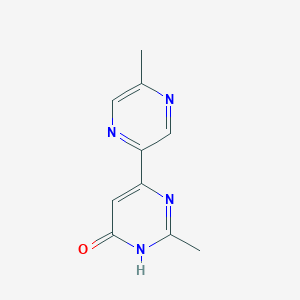
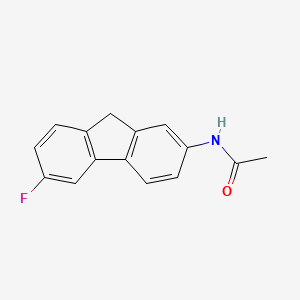
![[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13428239.png)
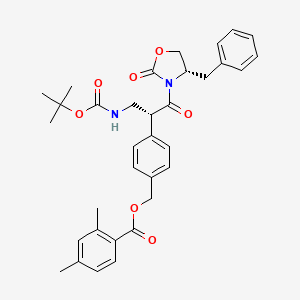


![2-[[4-[3-[(4-Chloro-2-fluorophenyl)methoxy]phenyl]-3,6-dihydro-1(2H)-pyridinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B13428264.png)
![Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13428266.png)

